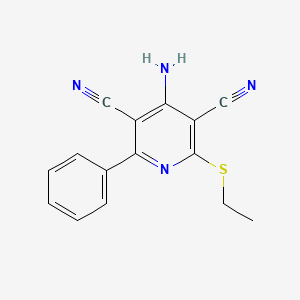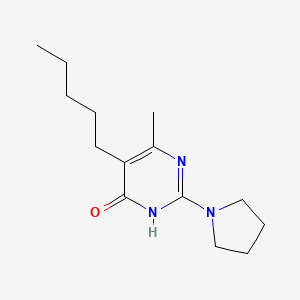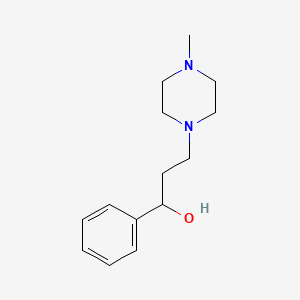![molecular formula C21H33N3O4S B11045808 4-methyl-N-(3-methyl-1-oxo-1-{[2-(4-sulfamoylphenyl)ethyl]amino}butan-2-yl)cyclohexanecarboxamide](/img/structure/B11045808.png)
4-methyl-N-(3-methyl-1-oxo-1-{[2-(4-sulfamoylphenyl)ethyl]amino}butan-2-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(3-methyl-1-oxo-1-{[2-(4-sulfamoylphenyl)ethyl]amino}butan-2-yl)cyclohexanecarboxamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate structure, which includes a cyclohexane ring, a carboxamide group, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-methyl-1-oxo-1-{[2-(4-sulfamoylphenyl)ethyl]amino}butan-2-yl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-methylcyclohexanecarboxylic acid with 3-methyl-1-oxo-1-{[2-(4-sulfamoylphenyl)ethyl]amino}butan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of a high-quality final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(3-methyl-1-oxo-1-{[2-(4-sulfamoylphenyl)ethyl]amino}butan-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, sulfonates
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
4-methyl-N-(3-methyl-1-oxo-1-{[2-(4-sulfamoylphenyl)ethyl]amino}butan-2-yl)cyclohexanecarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-methyl-1-oxo-1-{[2-(4-sulfamoylphenyl)ethyl]amino}butan-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- **N-((2S)-2-({(1Z)-1-methyl-3-oxo-3-[4-(trifluoromethyl) phenyl] prop-1-enyl} amino)-3-{4-[2-(5-methyl-2-phenyl-1, 3-oxazol-4-yl) ethoxy] phenyl} propyl) propanamide
- **4-oxo-3-piperidinedicarboxylate derivatives
Uniqueness
4-methyl-N-(3-methyl-1-oxo-1-{[2-(4-sulfamoylphenyl)ethyl]amino}butan-2-yl)cyclohexanecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H33N3O4S |
|---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
4-methyl-N-[3-methyl-1-oxo-1-[2-(4-sulfamoylphenyl)ethylamino]butan-2-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H33N3O4S/c1-14(2)19(24-20(25)17-8-4-15(3)5-9-17)21(26)23-13-12-16-6-10-18(11-7-16)29(22,27)28/h6-7,10-11,14-15,17,19H,4-5,8-9,12-13H2,1-3H3,(H,23,26)(H,24,25)(H2,22,27,28) |
InChI Key |
VEOJFPHGNIZUIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC(C(C)C)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B11045743.png)

![({4-amino-5-[3-(benzyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B11045771.png)
![4-Methoxy-9-(4-methoxyphenyl)-2H-naphtho[1,2-d][1,3]dioxole](/img/structure/B11045774.png)
![ethyl [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B11045776.png)
![3-(2,3-Dichlorophenyl)-6-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045778.png)
amino}-2-oxoethyl)benzamide](/img/structure/B11045779.png)

![3-Amino-7-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one](/img/structure/B11045786.png)
![N-[(2,5-dimethoxyphenyl)methyl]-1-propylbenzimidazol-2-amine](/img/structure/B11045792.png)
![Cyclohexyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11045796.png)
![1-{(1R,5S)-7-[(4-Methoxyphenyl)sulfonyl]-9-oxa-3,7-diazabicyclo[3.3.1]non-3-YL}-2-propen-1-one](/img/structure/B11045803.png)

